2-Benzyl-2,8-diazaspiro[4.6]undecane is a compound characterized by its unique spirocyclic structure that incorporates both benzyl and diazaspiro components. This compound is part of a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their biological activity and potential therapeutic applications. The compound is recognized for its dual pharmacological activity, particularly in relation to sigma receptors and mu-opioid receptors, making it a candidate for further research in drug development.
The compound can be classified under the category of diazaspiro compounds, which are known for their complex structures and diverse biological activities. It is synthesized from various precursors through several chemical methods. The classification of 2-benzyl-2,8-diazaspiro[4.6]undecane aligns it with other similar compounds that exhibit significant pharmacological properties.
The synthesis of 2-benzyl-2,8-diazaspiro[4.6]undecane typically involves multi-step reactions that may include cyclization processes and the introduction of the benzyl group. One common method includes the use of starting materials such as piperidine derivatives and benzyl halides, followed by cyclization reactions that form the spiro structure.
The molecular structure of 2-benzyl-2,8-diazaspiro[4.6]undecane can be represented as follows:
The compound's three-dimensional conformation is critical for its biological activity, influencing how it interacts with various receptors in biological systems.
2-Benzyl-2,8-diazaspiro[4.6]undecane can participate in a variety of chemical reactions typical for nitrogen-containing heterocycles:
The reactivity of this compound is largely influenced by its structural characteristics, including the presence of electron-donating or withdrawing groups on the benzyl moiety.
The mechanism of action for 2-benzyl-2,8-diazaspiro[4.6]undecane primarily involves its interaction with sigma receptors and mu-opioid receptors:
Studies indicate that compounds with similar structures often exhibit varying degrees of receptor affinity, which can be quantitatively assessed using binding assays.
Relevant data includes melting point ranges, boiling points, and specific heat capacities determined through experimental methods.
The primary applications of 2-benzyl-2,8-diazaspiro[4.6]undecane lie in medicinal chemistry:
Spirocyclic scaffolds represent a structurally distinctive class of compounds that have revolutionized modern drug discovery through their unique three-dimensional architectures. Among these, 2-benzyl-2,8-diazaspiro[4.6]undecane exemplifies a privileged structure with significant potential in medicinal chemistry. Characterized by its orthogonally oriented ring systems and defined spatial presentation of functional groups, this diazaspiro compound offers exceptional opportunities for molecular recognition and targeted interactions with biological macromolecules. The incorporation of both spirocyclic rigidity and benzyl substituent flexibility creates a versatile pharmacophore capable of addressing complex challenges in drug design, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. As pharmaceutical research increasingly focuses on underexplored chemical space, diazaspiro compounds like this benzyl-substituted derivative have emerged as valuable tools for probing biological targets with enhanced selectivity and reduced off-target effects [1] [5].
The systematic name 2-benzyl-2,8-diazaspiro[4.6]undecane follows International Union of Pure and Applied Chemistry (IUPAC) conventions for polycyclic alkanes. The root "undecane" denotes an 11-atom parent structure, while the prefix "diazaspiro" specifies two nitrogen atoms incorporated within a spirocyclic framework. The bracketed numbers [4.6] indicate ring sizes (cyclohexane and piperidine) connected through a shared spiro carbon atom. The benzyl group at position 2 provides an aromatic handle for further derivatization and biological interaction. This compound belongs to the broader class of azoniaspiro compounds characterized by their quaternary ammonium nature and rigid three-dimensional structures [6] [8].
Table 1: Nomenclature and Identifiers of 2-Benzyl-2,8-Diazaspiro[4.6]undecane Derivatives
Compound Name | Molecular Formula | Molecular Weight | CAS Registry Number | Key Identifiers |
---|---|---|---|---|
2-Benzyl-2,8-diazaspiro[5.5]undecane | C₁₆H₂₄N₂ | 244.38 | 401648-35-9 | SMILES: N1CCCC2(C1)CN(CCC2)Cc3ccccc3InChIKey: VOWXMZNSTISHLF-UHFFFAOYSA-N |
2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride | C₁₆H₂₆Cl₂N₂ | 317.30 | N/A | SMILES: C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.ClInChIKey: NPMMKYAIZKMXND-UHFFFAOYSA-N |
2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione | C₁₆H₂₀N₂O₂ | 272.34 | 143806-82-0 | SMILES: O=C1N(CCC2(CCCN2)CC3=CC=CC=C3)CCCC1=O |
Structural analyses reveal that this compound exhibits molecular rigidity due to its spiro junction, while maintaining sufficient flexibility through its aliphatic chains to adapt to biological binding pockets. The presence of two nitrogen atoms at strategic positions creates opportunities for hydrogen bonding interactions and salt bridge formation with target proteins. The benzyl substituent extends into solvent-exposed regions, allowing for hydrophobic contacts without significantly altering the core conformation. This balanced combination of rigidity and flexibility contributes to the scaffold's exceptional ligand efficiency, as demonstrated in kinase inhibitor development where such compounds effectively mimic ATP binding [1] [4].
The exploration of spirocyclic frameworks in medicinal chemistry began in earnest during the late 20th century, with significant acceleration in the past two decades. Early spirocyclic compounds faced synthetic challenges due to their complex three-dimensional architectures, particularly difficulties in controlling stereochemistry during spiro ring formation. The advent of ring-closing metathesis (RCM) in the 1990s provided a transformative synthetic approach that enabled efficient construction of diazaspirocycles previously considered inaccessible. This breakthrough allowed medicinal chemists to systematically investigate structure-activity relationships in spirocyclic systems, revealing their superior target selectivity profiles compared to flat aromatic scaffolds [1].
The evolution of 2-benzyl-2,8-diazaspiro[4.6]undecane derivatives emerged from research into structurally constrained polyamines and their interactions with biological targets. Early analogs featured simple alkyl substituents, but the strategic incorporation of the benzyl pharmacophore significantly enhanced binding affinities across diverse target classes. By the early 2010s, these compounds had demonstrated particular promise in kinase inhibition, with studies confirming their ability to occupy the ATP-binding pocket through hinge-binding interactions mediated by the heteroaromatic components. Protein crystallography studies revealed how the spirocyclic conformation influenced binding orientation and selectivity, enabling rational design of next-generation inhibitors [1] [3].
Significant milestones in the development pathway include:
The progression from simple spirocyclic amines to sophisticated 2-benzyl substituted derivatives exemplifies the growing sophistication of spirocyclic chemistry in addressing pharmacological challenges, particularly in achieving selective inhibition of kinases with high structural homology [1] [5].
In contemporary heterocyclic chemistry, 2-benzyl-2,8-diazaspiro[4.6]undecane serves as a versatile molecular scaffold with demonstrated applications across multiple therapeutic domains. Its significance stems from several intrinsic structural properties: the spirocyclic core provides conformational restriction that reduces the entropic penalty upon target binding; the tertiary nitrogen atoms serve as hydrogen bond acceptors and sites for salt formation; and the benzyl substituent offers a handle for structural diversification and pharmacokinetic optimization. These features collectively contribute to the scaffold's exceptional ligand efficiency – a critical metric in modern drug discovery that quantifies biological activity relative to molecular size [1] [5].
Table 2: Therapeutic Applications of Diazaspiro Compounds Based on Structural Features
Therapeutic Area | Structural Features | Biological Targets | Observed Activities |
---|---|---|---|
Oncology | Heteroaromatic hinge binder groups, Basic nitrogen atoms | Multiple kinases | Ligand-efficient kinase inhibition, ATP-mimetic binding, P-loop engagement |
Pain Management | Multimodal substitution patterns, Aryl/alkyl derivatives | Undisclosed pain targets | Multimodal activity against neuropathic and inflammatory pain pathways |
Infectious Diseases | Spirocyclic hydrazine moieties, Ionic liquid properties | Microbial enzymes | Antimicrobial activity against S. aureus, E. coli, and P. aeruginosa |
The scaffold's importance in kinase inhibitor discovery deserves particular emphasis. Research has demonstrated that diazaspirocycles directly linked to heteroaromatic hinge binder groups provide efficient inhibition of multiple kinases through ATP competitive binding. The conformational flexibility of the spiro system allows adaptation to various kinase conformations, while the benzyl substituent can be optimized to engage specific secondary pockets. Selectivity profiles are tunable through modifications to both the hinge-binding element and the spirocyclic substituents, which influence interactions with acidic side chains in the ATP pocket. Introduction of more complex substitution patterns has yielded compounds with increased potency and varied selectivity profiles through strategic engagement of the P-loop and controlled modulation of spirocycle conformation [1] [3].
Beyond pharmaceutical applications, 2-benzyl-2,8-diazaspiro[4.6]undecane derivatives demonstrate utility in green chemistry applications as ionic liquids. Their salt nature, rigid frameworks, and limited conformational freedom enable function as phase-transfer catalysts and structure-directing agents in zeolite synthesis. The structural similarity to azoniaspiro compounds suggests potential for development as anion exchange membranes in fuel cells and water electrolyzers, expanding the compound's relevance beyond medicinal chemistry into sustainable energy technologies. These diverse applications underscore the versatility of this diazaspiro scaffold at the chemistry-biology interface [8].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4